![molecular formula C18H26N4O3 B2533620 7-(tert-butyl)-3-hexyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899998-10-8](/img/structure/B2533620.png)
7-(tert-butyl)-3-hexyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-(tert-butyl)-3-hexyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione, also known as THPD, is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. THPD is a purine derivative that has been synthesized through several methods, including the Buchwald-Hartwig reaction and the Suzuki-Miyaura coupling reaction.
Scientific Research Applications
Novel Derivatives and Psychotropic Activity
Research into arylpiperazine derivatives of purine-2,6-diones, which are chemically related to the specified compound, has identified potent ligands displaying anxiolytic and antidepressant properties. These compounds are designed to target serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7) and show potential psychotropic activity. Their development involves the introduction of hydrophobic substituents, aiming to enhance their pharmacological profile (Chłoń-Rzepa et al., 2013).
Immunomodulatory Effects
Another avenue of research focuses on thiazolo[4,5-d]pyrimidine nucleosides as potential immunotherapeutic agents. By substituting a sulfur atom for nitrogen in the purine ring, these analogues have been synthesized to evaluate their immunomodulatory effects. This research signifies the compound's potential in developing new therapeutic agents for immune-related conditions (Nagahara et al., 1990).
Antiviral and Anticancer Applications
Further studies explore derivatives of purine analogues for their antiviral and anticancer activities. For instance, guanosine analogues synthesized in the thiazolo[4,5-d]pyrimidine ring system have shown significant activity against various viruses and cancer cell lines, highlighting the compound's potential as a base for designing new antiviral and anticancer agents (Kini et al., 1991).
properties
IUPAC Name |
7-tert-butyl-2-hexyl-4-methylpurino[8,7-b][1,3]oxazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O3/c1-6-7-8-9-10-21-15(23)13-14(20(5)17(21)24)19-16-22(13)11-12(25-16)18(2,3)4/h11H,6-10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQYXLKXORNQRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C(=O)C2=C(N=C3N2C=C(O3)C(C)(C)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(tert-butyl)-3-hexyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-({[2-(Dimethylamino)ethyl]amino}methyl)benzonitrile](/img/structure/B2533537.png)
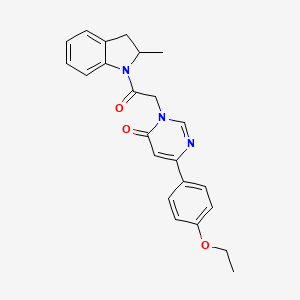
![3-[(4-Methylbenzyl)thio]-6-pyridin-4-ylpyridazine](/img/structure/B2533541.png)

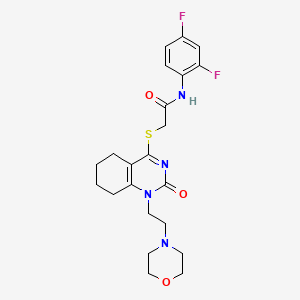
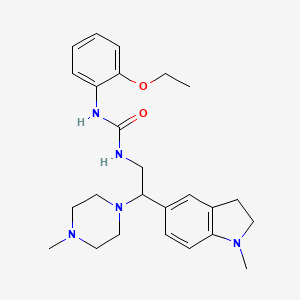
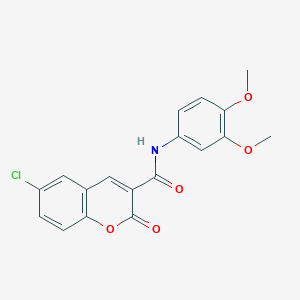
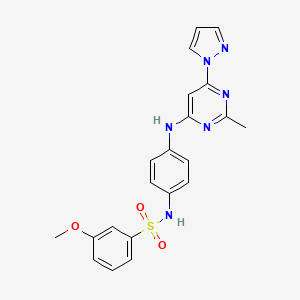
![2-(1H-indol-3-yl)-2-oxo-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2533551.png)

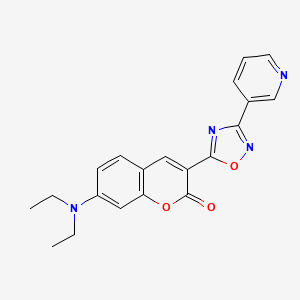
![Tert-butyl N-[[(1R,2R)-2-(aminomethyl)cyclopropyl]methyl]carbamate;hydrochloride](/img/structure/B2533555.png)
![Ethyl 5-[(4-bromophenyl)sulfonyl-phenoxycarbonylamino]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2533558.png)
![N-[1-(4-methylbenzyl)-1,3-dihydro-2H-1,3-benzimidazol-2-yliden]benzenesulfonamide](/img/structure/B2533559.png)